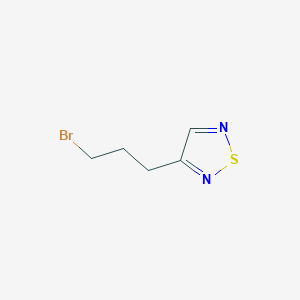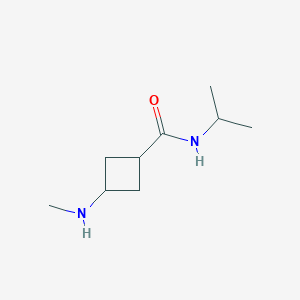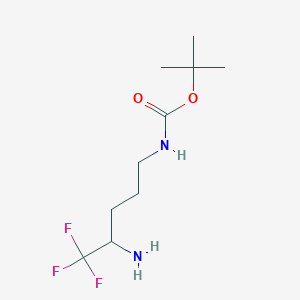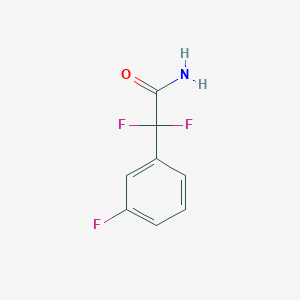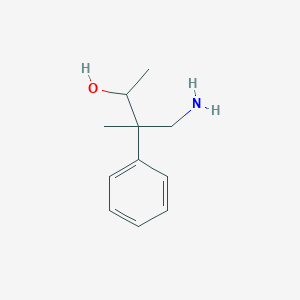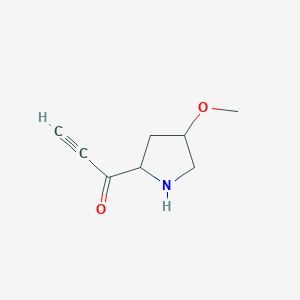
1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a propynone moiety. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one typically involves the reaction of 4-methoxypyrrolidine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of oxidative stress pathways .
Comparison with Similar Compounds
1-(4-Methoxypyrrolidin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: This compound has a similar structure but with the methoxy group at a different position on the pyrrolidine ring.
Propargylamines: These compounds share the propargyl moiety and are known for their applications in treating neurodegenerative diseases.
Pargyline and Rasagiline: These are monoamine oxidase inhibitors used in the treatment of Parkinson’s disease and have structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-methoxypyrrolidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h1,6-7,9H,4-5H2,2H3 |
InChI Key |
OXYDFMWSVXFDAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


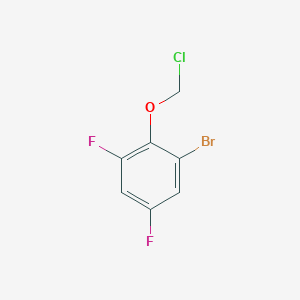

![4-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B15254408.png)
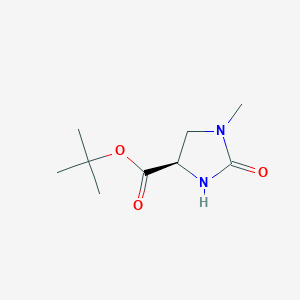
![3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B15254419.png)
![3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile](/img/structure/B15254423.png)

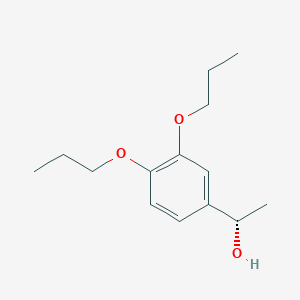
![2-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-2-ol](/img/structure/B15254440.png)
